

Physical and chemical characteristics of 3-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-hydroxypyridine

Cat. No.: B057635

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of **3-Amino-2-hydroxypyridine**

Introduction

3-Amino-2-hydroxypyridine, a heterocyclic compound of significant interest, serves as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxyl group, imparts a rich and complex chemical personality. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its properties and provide field-proven insights into its handling and utilization.

Molecular Structure and Nomenclature

The foundational aspect of **3-Amino-2-hydroxypyridine** is its ability to exist in tautomeric forms, a phenomenon crucial to understanding its reactivity and physical properties.

Tautomerism

The compound predominantly exists in equilibrium between two tautomeric forms: the aromatic hydroxy-imino form (**3-Amino-2-hydroxypyridine**) and the non-aromatic keto-amino form (3-Amino-2(1H)-pyridinone). The keto form is often more stable and is reflected in its IUPAC

name, 3-amino-1,2-dihydropyridin-2-one.[1][2] This equilibrium is sensitive to the solvent, pH, and temperature, which can influence reaction outcomes.

Caption: Tautomeric equilibrium of **3-Amino-2-hydroxypyridine**.

Nomenclature and Identifiers

- Common Names: **3-Amino-2-hydroxypyridine**, 3-Amino-2-pyridinol, 3-Amino-2(1H)-pyridinone, 2-Hydroxy-3-aminopyridine.[2][3][4]
- CAS Numbers: 33630-99-8, 59315-44-5 (Both numbers are often associated with the compound, reflecting its tautomeric nature).[2][5]
- Molecular Formula: C₅H₆N₂O.[1][3]
- Molecular Weight: 110.11 g/mol .[2][3]

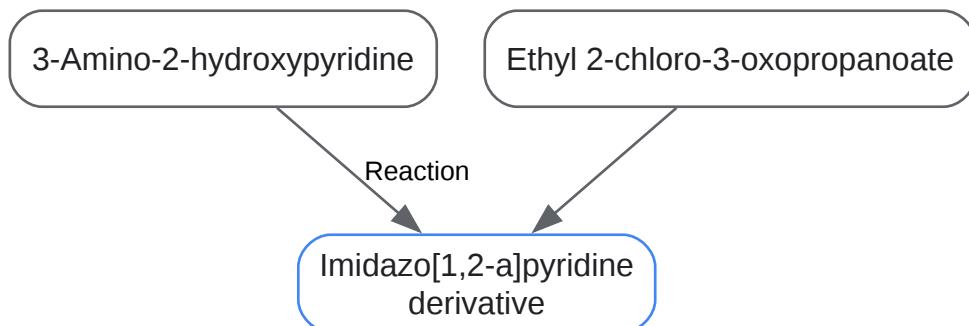
Physicochemical Properties

The physical properties of **3-Amino-2-hydroxypyridine** are summarized below. It is important to note that variations in reported data, particularly for melting and boiling points, may arise from different experimental conditions or the predominance of one tautomer over the other.

Property	Value	Source(s)
Appearance	Brown to off-white crystalline powder	[3][5]
Melting Point	118-130 °C / 170-173 °C	[3][6]
Boiling Point	~206 °C (estimate) / 671 °C at 760 mmHg	[3][5]
Solubility	Slightly soluble in water	[3][7]
pKa (Predicted)	11.57 - 13.87	[3][5]
Density (Estimate)	~1.21 g/cm ³	[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **3-Amino-2-hydroxypyridine**.


- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would differ depending on the dominant tautomeric form in the chosen NMR solvent (e.g., DMSO-d_6).
- ^{13}C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons. The chemical shift of the carbon at the C2 position is particularly indicative of the tautomeric equilibrium, with a shift further downfield in the keto form.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information. The presence of a broad peak in the $3200\text{-}3500\text{ cm}^{-1}$ region would indicate O-H and N-H stretching. A strong absorption around 1650 cm^{-1} would be characteristic of the C=O stretch of the pyridinone (keto) form.^[2]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M^+) peak at $\text{m/z} = 110$, corresponding to the molecular weight of the compound.^{[2][8]}

Chemical Properties and Reactivity

3-Amino-2-hydroxypyridine is a valuable intermediate due to the reactivity of its functional groups. The ortho-positioning of the amino and hydroxyl groups allows for unique cyclization reactions.

- Use as a Synthetic Intermediate: It is a key reactant in the synthesis of various heterocyclic systems. For example, it reacts with ethyl 2-chloro-3-oxopropanoate to form imidazo[1,2-a]pyridine derivatives, which are scaffolds of pharmaceutical interest.^{[3][7]}
- Coordination Chemistry: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group act as excellent coordination sites, enabling the compound to form stable complexes with various metal ions.^{[4][5]} This property is leveraged in analytical chemistry for the detection of metal ions.^[4]

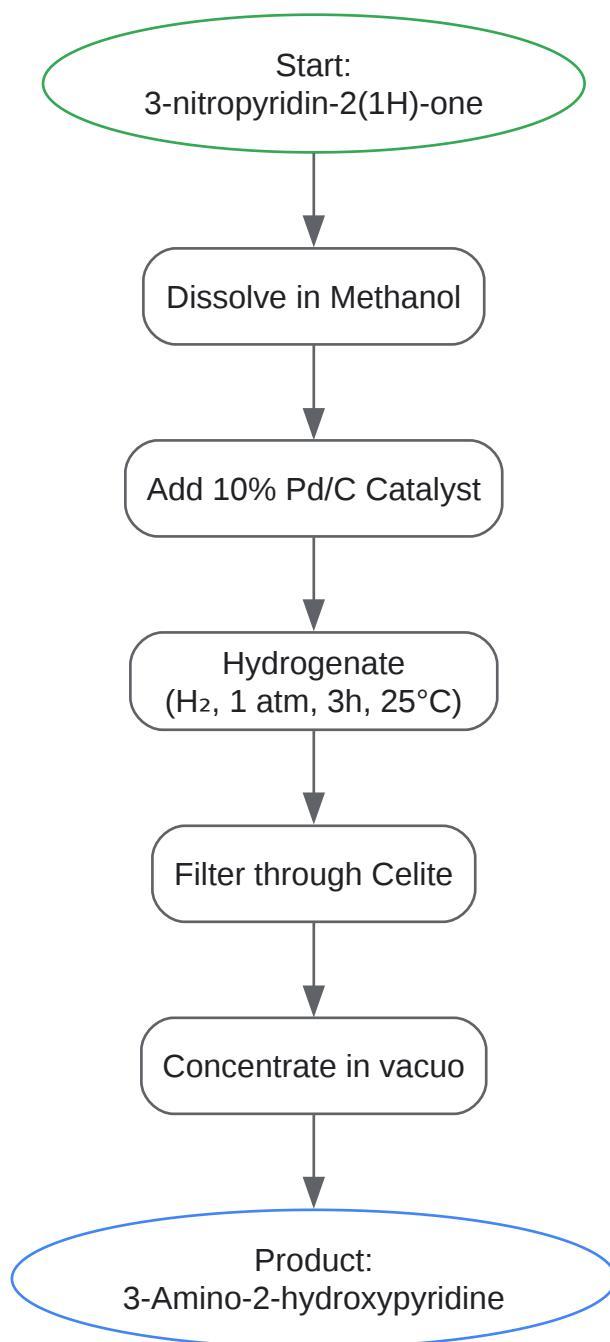
- Pharmaceutical Scaffolding: The molecule serves as a precursor for potent therapeutic agents, including P2Y1 antagonists and potential anti-AIDS drugs.[3][6][9]

[Click to download full resolution via product page](#)

Caption: Synthesis of imidazo[1,2-a]pyridine derivatives.

Synthesis Methodologies

Several synthetic routes to **3-Amino-2-hydroxypyridine** have been developed. A common and effective laboratory-scale method is the catalytic hydrogenation of its nitro precursor.


Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 3-nitropyridin-2(1H)-one to yield 3-aminopyridin-2-ol.[3] The choice of a Palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity for nitro group reductions under mild conditions.

Step-by-Step Methodology:

- Dissolution: In a 500 mL three-necked flask equipped with a magnetic stirrer, dissolve 3-nitropyridin-2(1H)-one (1 g, 7.14 mmol) in methanol (200 mL).
- Catalyst Addition: Carefully add 10% palladium on activated carbon catalyst (100 mg, 10 wt%) to the solution. The system should be under an inert atmosphere (e.g., nitrogen or argon) during this step to prevent catalyst deactivation.
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically using a balloon).

- Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst. This step must be performed with caution as Pd/C can be pyrophoric when dry.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Isolation: The resulting solid is the product, 3-aminopyridin-2-ol, which can be collected. This method often affords a quantitative yield.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Amino-2-hydroxypyridine**.

Applications in Research and Development

The versatile nature of **3-Amino-2-hydroxypyridine** makes it a valuable compound in several high-tech sectors.

- Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals.[4][7] Its derivatives have shown potential as anti-AIDS drugs and are used to create compounds targeting neurological disorders.[4][6][9]
- Agrochemicals: The compound is used in the formulation of agrochemicals, serving as a building block for herbicides and fungicides.[4]
- Materials Science: It is being explored for its potential in creating advanced polymers and coatings, where it can enhance durability and resistance to environmental factors.[4]
- Biochemical Research: Researchers utilize it as a reagent in various biochemical assays, aiding in the study of enzyme activity and metabolic pathways.[4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. **3-Amino-2-hydroxypyridine** is classified as an irritant and requires careful handling.

- GHS Hazard Classification: The compound is classified with several hazards, including Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage/Irritation.[2][10] It may also cause respiratory irritation.[2][11]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[7][11]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][11]
- Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-hydroxypyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. fishersci.nl [fishersci.nl]
- 8. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
- 9. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
- 10. 3-amino-2-hydroxypyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 3-Amino-2-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057635#physical-and-chemical-characteristics-of-3-amino-2-hydroxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com